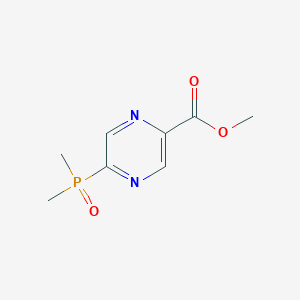![molecular formula C18H13N3O6S B2867672 [4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-methyl-3-nitrobenzoate CAS No. 877636-45-8](/img/structure/B2867672.png)
[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-methyl-3-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-methyl-3-nitrobenzoate”, also known as ML221, is a potent functional antagonist of the apelin (APJ) receptor . It has been discovered as a critical mediator of cardiovascular homeostasis and is associated with the pathogenesis of cardiovascular disease . It is also associated with energy metabolism and gastrointestinal function .
Molecular Structure Analysis
The molecular formula of ML221 is C17H11N3O6S . The InChI code is 1S/C17H11N3O6S/c21-14-8-13(10-27-17-18-6-1-7-19-17)25-9-15(14)26-16(22)11-2-4-12(5-3-11)20(23)24/h1-9H,10H2 .Physical and Chemical Properties Analysis
ML221 is a solid substance . It has a molecular weight of 385.36 . It should be stored in a dry place at 2-8°C .Wissenschaftliche Forschungsanwendungen
Cardiovascular Disease and Energy Metabolism
The apelin/APJ system plays a crucial role in cardiovascular homeostasis and is linked to the pathogenesis of cardiovascular diseases. A potent APJ functional antagonist, [4−Oxo−6−((pyrimidin−2−ylthio)methyl)−4H−pyran−3−yl4−nitrobenzoate(ML221), has been identified, showing significant selectivity over the angiotensin II type 1 receptor. This discovery underscores its potential utility in researching cardiovascular conditions and energy metabolism disorders (Maloney et al., 2012).
Anticancer Activity
Several studies have explored the anticancer potential of compounds related to [4−Oxo−6−(pyrimidin−2−ylsulfanylmethyl)pyran−3−yl]2−methyl−3−nitrobenzoate. For instance, derivatives have shown promising antitumor activity, particularly against human breast adenocarcinoma cell lines. This indicates its relevance in developing new therapeutic strategies for cancer treatment (Abdellatif et al., 2014).
Antimicrobial and Insecticidal Applications
Compounds synthesized from pyrimidin-2-yl and pyrazole derivatives have demonstrated significant antibacterial and insecticidal properties. This highlights the potential of using such compounds in developing new antimicrobial agents and insecticides, contributing to the fields of agriculture and public health (Deohate & Palaspagar, 2020).
Catalytic Activities
The compound's derivatives have been utilized in catalytic processes, demonstrating efficiency in coupling reactions, such as Suzuki−Miyaura and Kumada−Corriu couplings. This showcases the compound's potential in facilitating organic synthesis and chemical manufacturing processes (Zhou et al., 2008).
Wirkmechanismus
Target of Action
The primary target of this compound is the APJ receptor . This receptor is closely related to the angiotensin II type 1 (AT1) receptor . The APJ receptor plays a crucial role in various physiological processes, including cardiovascular function and energy metabolism.
Mode of Action
The compound acts as a potent APJ functional antagonist . It interacts with the APJ receptor, inhibiting its function . This results in changes in the physiological processes regulated by this receptor.
Eigenschaften
IUPAC Name |
[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-methyl-3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O6S/c1-11-13(4-2-5-14(11)21(24)25)17(23)27-16-9-26-12(8-15(16)22)10-28-18-19-6-3-7-20-18/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYQOPGVWFYDHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B2867589.png)


![5,8-Diazaspiro[2.6]nonane](/img/structure/B2867595.png)



![N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2867602.png)
![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-chloronicotinamide](/img/structure/B2867603.png)
![2-{5-[(4-Chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine hydrochloride](/img/structure/B2867604.png)

![N-{2,4-dimethyl-5-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-N,4-dimethylbenzenesulfonamide](/img/structure/B2867607.png)

![5,6-dimethyl-3-phenyl-2-(prop-2-yn-1-ylthio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2867611.png)
